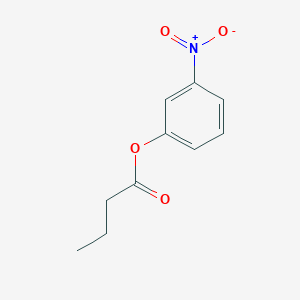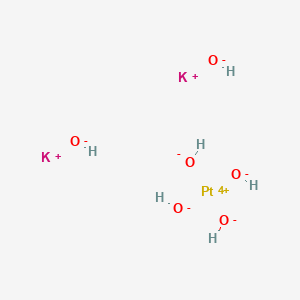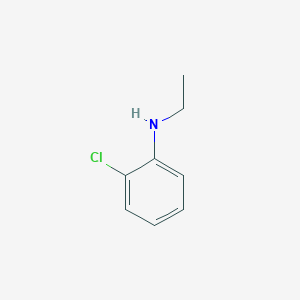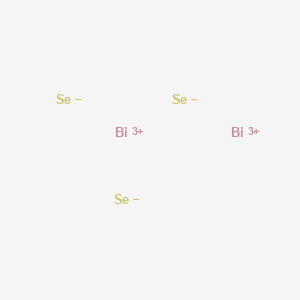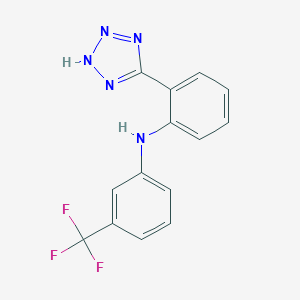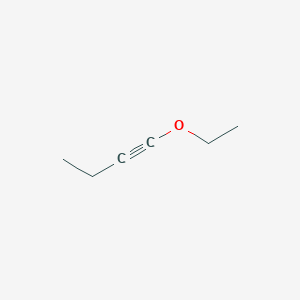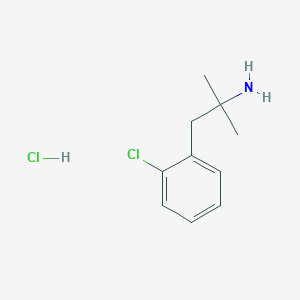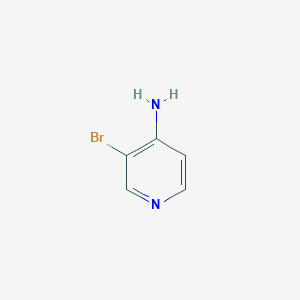![molecular formula C21H41N5O4 B079759 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-05-5](/img/structure/B79759.png)
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, also known as CXCR4 antagonist, is a peptide that has been widely studied for its potential in treating various diseases.
作用機序
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves blocking the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and CXCL12. (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a chemokine receptor that is overexpressed in many cancer cells, HIV-infected cells, and inflammatory cells. CXCL12 is the ligand that binds to (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and triggers downstream signaling pathways, leading to migration, invasion, and inflammation. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can prevent these processes and potentially treat these diseases.
生化学的および生理学的効果
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid have been extensively studied. In cancer cells, the peptide can inhibit migration, invasion, and metastasis. In HIV-infected cells, the peptide can block viral entry and replication. In inflammatory cells, the peptide can reduce inflammation and tissue damage. However, the peptide may also have off-target effects on other chemokine receptors and immune cells, leading to potential side effects.
実験室実験の利点と制限
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments include its high specificity and potency in blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. The peptide can be easily synthesized using solid-phase peptide synthesis and purified using HPLC. However, the limitations of using the peptide in lab experiments include its potential off-target effects, limited stability in biological fluids, and potential toxicity at high concentrations.
将来の方向性
There are many future directions for (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid research. One direction is to optimize the peptide's pharmacokinetics and pharmacodynamics for clinical use. Another direction is to develop novel drug delivery systems for the peptide, such as liposomes or nanoparticles. Additionally, the peptide's potential in combination therapy with other drugs or immunotherapies should be explored. Finally, the peptide's potential in treating other diseases, such as cardiovascular diseases or neurological diseases, should be investigated.
合成法
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves multiple steps of solid-phase peptide synthesis. The peptide is assembled on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After the completion of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid has been studied for its potential in treating various diseases, including cancer, HIV, and inflammatory diseases. The peptide acts as a (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid antagonist, which blocks the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and its ligand, CXCL12. This interaction is crucial for the migration and invasion of cancer cells, HIV infection, and inflammatory responses. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can inhibit these processes and potentially treat these diseases.
特性
CAS番号 |
12271-05-5 |
|---|---|
製品名 |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
分子式 |
C21H41N5O4 |
分子量 |
427.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
InChIキー |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
異性体SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
正規SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
配列 |
KXK |
同義語 |
C.I. Vat Blue 17 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





